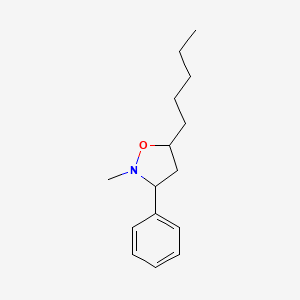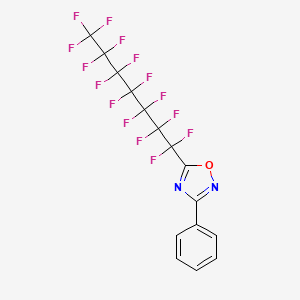
1,3-Dimethyl-8-(thiophen-2-ylmethyl)-3,7-dihydro-1h-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-8-(thiophen-2-ylmethyl)-3,7-dihydro-1h-purine-2,6-dione: is a chemical compound with the molecular formula C11H10N4O2S and a molecular weight of 262.288 g/mol . It is also known by the synonym 8-(2-Thienyl)-theophylline . This compound is characterized by its unique structure, which includes a purine core substituted with a thiophen-2-ylmethyl group at the 8-position and two methyl groups at the 1 and 3 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-8-(thiophen-2-ylmethyl)-3,7-dihydro-1h-purine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as theophylline and thiophene derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reaction.
Reaction Steps: The key steps include the alkylation of theophylline with thiophen-2-ylmethyl chloride under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-8-(thiophen-2-ylmethyl)-3,7-dihydro-1h-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Applications De Recherche Scientifique
1,3-Dimethyl-8-(thiophen-2-ylmethyl)-3,7-dihydro-1h-purine-2,6-dione has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1,3-dimethyl-8-(thiophen-2-ylmethyl)-3,7-dihydro-1h-purine-2,6-dione involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
Theophylline: A closely related compound with similar structural features but lacking the thiophen-2-ylmethyl group.
Uniqueness
1,3-Dimethyl-8-(thiophen-2-ylmethyl)-3,7-dihydro-1h-purine-2,6-dione is unique due to the presence of the thiophen-2-ylmethyl group, which imparts distinct chemical and biological properties. This substitution enhances its binding affinity to specific receptors and alters its reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
7145-52-0 |
|---|---|
Formule moléculaire |
C12H12N4O2S |
Poids moléculaire |
276.32 g/mol |
Nom IUPAC |
1,3-dimethyl-8-(thiophen-2-ylmethyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C12H12N4O2S/c1-15-10-9(11(17)16(2)12(15)18)13-8(14-10)6-7-4-3-5-19-7/h3-5H,6H2,1-2H3,(H,13,14) |
Clé InChI |
NUMLXNCZORXRJO-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CC3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


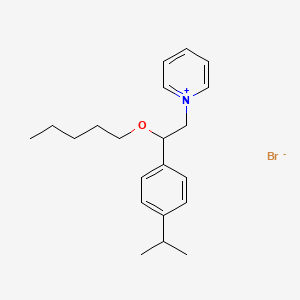
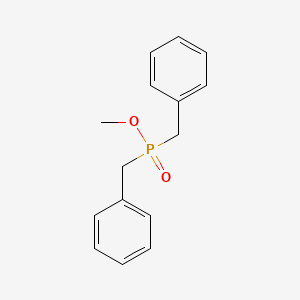

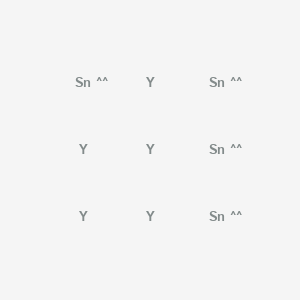

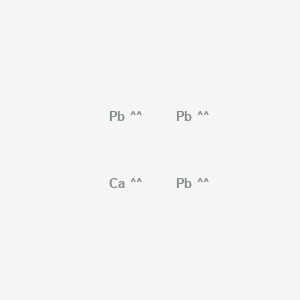
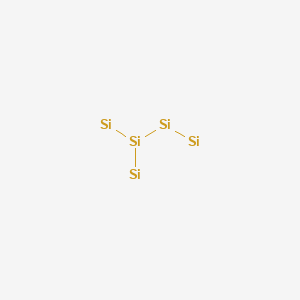
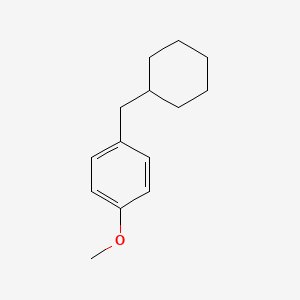
![1,3-Diphenylpyrrolo[2,1-a]isoquinoline-2-carboxamide](/img/structure/B14715923.png)
![N-Methyl-N-phenyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline](/img/structure/B14715940.png)
